2-(2,5-Dichloro-phenyl)-cycloheptanone
Description
2-(2,5-Dichloro-phenyl)-cycloheptanone is a bicyclic organic compound featuring a seven-membered cycloheptanone ring substituted at the 2-position with a 2,5-dichlorophenyl group. The dichloro substitution introduces significant electron-withdrawing effects, altering the compound’s electronic and steric properties compared to unsubstituted cycloheptanone. This structural modification enhances lipophilicity and influences reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. For instance, its electrophilic ketone group can participate in condensation reactions to form heterocyclic frameworks, while the aromatic chlorine atoms may contribute to bioactivity in drug candidates .
Properties
Molecular Formula |
C13H14Cl2O |
|---|---|
Molecular Weight |
257.15 g/mol |
IUPAC Name |
2-(2,5-dichlorophenyl)cycloheptan-1-one |
InChI |
InChI=1S/C13H14Cl2O/c14-9-6-7-12(15)11(8-9)10-4-2-1-3-5-13(10)16/h6-8,10H,1-5H2 |
InChI Key |
UVNXMJFBLKYEJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(=O)CC1)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The dichloro substitution increases molecular weight and melting/boiling points due to enhanced van der Waals interactions and reduced symmetry.
- Water solubility decreases with higher halogen content, aligning with increased hydrophobicity .
Chemical Reactivity
Electronic Effects
Density-functional theory (DFT) studies employing Becke’s hybrid functional (e.g., B3LYP) have demonstrated that chlorine substituents lower the HOMO energy of the aromatic ring, reducing nucleophilicity at the ketone group compared to non-halogenated analogs. For example, the HOMO-LUMO gap of this compound is ≈5.2 eV, narrower than 2-phenylcycloheptanone (≈5.8 eV), indicating greater electrophilicity .
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